Aloin

Descripción

This compound is a natural product found in Aloe ferox, Aloe africana, and other organisms with data available.

See also: Aloe Vera Leaf (part of); Frangula purshiana Bark (part of).

Structure

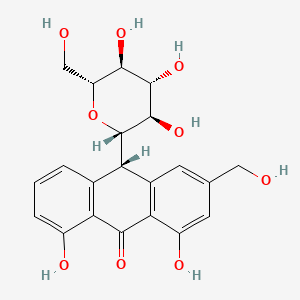

2D Structure

3D Structure

Propiedades

IUPAC Name |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-WEZNYRQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904581 | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28371-16-6 | |

| Record name | Aloin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Aloin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin, a naturally occurring anthraquinone C-glycoside found predominantly in the Aloe genus, has long been recognized for its therapeutic properties. This technical guide provides an in-depth exploration of the diverse biological activities of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development. We delve into the molecular mechanisms underlying its anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivities, and visualizes the intricate signaling pathways modulated by this versatile compound.

Introduction

This compound (10-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone) is the major active constituent of Aloe vera latex. It exists as a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound). The biological activities of this compound are extensive and have garnered significant interest in the scientific community. Its derivatives, most notably aloe-emodin, are formed by the enzymatic cleavage of the glycosidic bond by gut microflora. This guide will systematically review the primary biological activities of this compound and its derivatives, presenting the current state of research and highlighting areas for future investigation.

Anticancer Activity

This compound and its derivatives have demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Quantitative Anticancer Data

The cytotoxic effects of this compound and its derivatives have been quantified against various cancer cell lines, with IC50 values indicating their potency.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| This compound | HeLaS3 (Cervical Carcinoma) | 97 | [1] |

| This compound | SW620 (Colorectal Cancer) | - (63% growth inhibition at 20 mg/kg in vivo) | [2] |

| This compound | Jurkat (T-cell leukemia) | - (Dose-dependent apoptosis) | [3] |

| This compound | A375 (Melanoma) | ~100-200 (Significant apoptosis) | [4] |

| This compound | MCF-7 (Breast Cancer) | >150 | [5] |

| This compound | MDA-MB-231 (Breast Cancer) | >150 | [5] |

| Aloe-emodin | WiDr (Colon Cancer) | - (Induces G2/M arrest and apoptosis) | [6] |

| Aloe-emodin derivative (6b) | MDA-MB-231 (Breast Cancer) | 1.32 | [7] |

| Aloe-emodin derivative (6b) | MCF-7 (Breast Cancer) | 1.6 | [7] |

| Aloe-emodin derivative (6e) | MDA-MB-231 (Breast Cancer) | 0.99 | [7] |

| Aloe-emodin derivative (6e) | MCF-7 (Breast Cancer) | 2.68 | [7] |

Signaling Pathways in Anticancer Activity

This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways, including those involved in apoptosis and cell survival.

This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. In melanoma cells, this compound promotes apoptosis by inhibiting the release of High Mobility Group Box 1 (HMGB1) and subsequently suppressing the TLR4-ERK signaling pathway[4][8]. This leads to the activation of executioner caspases, such as caspase-3, and PARP cleavage[4].

This compound has been demonstrated to inhibit tumor angiogenesis and growth by blocking the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[2][9]. This inhibition leads to the downregulation of STAT3-regulated genes involved in proliferation (c-Myc), survival (Bcl-xL), and angiogenesis (VEGF)[2].

Experimental Protocols for Anticancer Activity

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[10][11][12].

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 15 minutes.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate in the dark for 15-30 minutes before analyzing the DNA content using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) are determined based on the fluorescence intensity of the PI-stained DNA[13][14][15][16][17].

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4 x 106 SW620 cells) into the flank of athymic nude mice[2].

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomly assign mice to control and treatment groups. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 27 days)[2].

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3)[1][18].

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating the production of pro-inflammatory mediators and cytokines.

Quantitative Anti-inflammatory Data

| Mediator/Cytokine | Cell/Animal Model | Treatment and Dose | Inhibition | Reference |

| Nitric Oxide (NO) | RAW 264.7 macrophages | This compound (5-40 µM) | Dose-dependent inhibition | [11][19] |

| iNOS mRNA | RAW 264.7 macrophages | This compound (5-40 µM) | Dose-dependent inhibition | [11][19] |

| TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | This compound (100-200 µg/mL) | Dose-dependent inhibition | [20][21] |

| Myeloperoxidase (MPO) | DSS-induced colitis in rats | 0.1% and 0.5% aloesin diet | 32.2% and 40.1% decrease | [22] |

Signaling Pathways in Anti-inflammatory Activity

This compound's anti-inflammatory effects are mediated through the inhibition of several key pro-inflammatory signaling pathways.

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes[8][10].

This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways. While some studies show inhibition of p38 MAPK, others indicate a more prominent role in suppressing the JAK1-STAT1/3 pathway, which is also crucial for the inflammatory response[10][20].

Experimental Protocols for Anti-inflammatory Activity

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

-

Sample Collection: Collect cell culture supernatants or serum from animal models treated with this compound.

-

ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody (often biotinylated).

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at 450 nm[6][23][24][25][26].

-

-

Nuclear and Cytoplasmic Extraction: Treat cells with this compound and/or LPS. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody against p65. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., GAPDH) as loading controls to confirm the purity of the fractions[4][8][14][21].

Antimicrobial Activity

This compound and its derivatives possess broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Antimicrobial Data

| Compound | Microorganism | MIC (mg/mL) | Reference |

| This compound A | Escherichia coli | 1 | [27] |

| This compound A | Pseudomonas aeruginosa | 2.5 - 5.0 | [2][18] |

| This compound A | Staphylococcus aureus | 2.5 - 5.0 | [2][18] |

| This compound A | Klebsiella pneumoniae | 2.5 - 5.0 | [2][18] |

| This compound A | Candida albicans | 2.5 - 5.0 | [2][18] |

| This compound | Bacillus subtilis | 5 (in mm zone of inhibition) | [28] |

| Lyophilized A. arborescens (contains this compound) | Pseudomonas aeruginosa | 0.457 | [24] |

| Lyophilized A. barbadensis (contains this compound) | Pseudomonas aeruginosa | 0.395 | [24] |

| Lyophilized A. barbadensis (contains this compound) | Bacillus cereus | 0.600 | [24] |

Experimental Protocol for Antimicrobial Activity

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing an appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible microbial growth[28][29][30][31][32].

Antioxidant Activity

This compound and its derivatives exhibit significant antioxidant properties by scavenging free radicals.

Quantitative Antioxidant Data

| Compound | Assay | IC50 Value | Reference |

| This compound A/B | DPPH | 0.15 ± 0.02 mM | [19][27] |

| Microdontin A/B (this compound derivative) | DPPH | 0.07 ± 0.005 mM | [19][27] |

| Aloinoside A/B (this compound derivative) | DPPH | 0.13 ± 0.01 mM | [19][27] |

| Aloe vera leaf gel products (containing this compound) | DPPH | 1.64 to 9.21 µmol Trolox mL-1 | [33] |

Experimental Protocol for Antioxidant Activity

-

Preparation of DPPH Solution: Prepare a 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition[5][19][27][34].

This compound Derivatives

The biological activities of this compound can be enhanced or modified through chemical derivatization.

Synthesis of this compound Derivatives

-

Aloe-emodin from this compound: Aloe-emodin can be prepared from this compound through oxidation, often using an iron (III) chloride catalyst in an acidic medium[3][35].

-

Schiff's Bases: this compound can be modified by condensation with various amino acids to produce Schiff's bases, which have shown enhanced antibacterial activity[20].

Biological Activities of Derivatives

As highlighted in the quantitative data tables, derivatives of this compound, such as certain aloe-emodin derivatives, can exhibit significantly more potent anticancer activity than the parent compound. Similarly, derivatives like microdontin have shown stronger antioxidant effects.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation for their potential therapeutic applications. The modulation of multiple signaling pathways, including NF-κB, STAT3, and MAPK, underscores the complex and multifaceted nature of their mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating molecules. Further studies focused on optimizing their pharmacokinetic properties and conducting rigorous clinical trials are essential to translate these promising preclinical findings into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of the angiogenesis and growth of this compound in human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1809595A1 - Process for preparing aloe-emodin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. raybiotech.com [raybiotech.com]

- 7. Synthesis and biological activity of this compound derivatives. [researchspace.ukzn.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Western blot analysis of p65 nuclear translocation. [plos.figshare.com]

- 22. Evaluation of the Effect of this compound Extract from Aloe vera on the Growth of UTI Isolated Escherichia coli with Antibiotics Resistance Genes [journals.ekb.eg]

- 23. novamedline.com [novamedline.com]

- 24. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cdn.stemcell.com [cdn.stemcell.com]

- 26. researchgate.net [researchgate.net]

- 27. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Broth microdilution - Wikipedia [en.wikipedia.org]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 31. m.youtube.com [m.youtube.com]

- 32. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Quantitative determination of this compound, antioxidant activity, and toxicity of Aloe vera leaf gel products from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. WO2009106910A1 - Process for the preparation of aloe-emodin - Google Patents [patents.google.com]

The Pharmacological Profile of Aloin: A Technical Guide for Researchers

Abstract

Aloin, a prominent anthraquinone-C-glycoside found in the latex of the Aloe vera plant, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, including its anti-inflammatory, antimicrobial, antioxidant, wound healing, and anticancer effects. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Introduction

Aloe vera has been utilized for centuries in traditional medicine for its therapeutic properties. This compound, a bitter, yellow-brown compound, is one of its major bioactive constituents.[1] It is a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound).[1] While historically recognized for its laxative effects, emerging research has unveiled a broader spectrum of pharmacological activities, positioning this compound as a promising candidate for further drug development. This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, with a focus on its molecular mechanisms of action.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2] Studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines and mediators in various cell models.[3][4]

Mechanism of Action

This compound's anti-inflammatory activity is primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.

-

Inhibition of NF-κB Pathway: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of NF-κB.[2] It blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of target inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[2]

-

Inhibition of JAK/STAT Pathway: this compound also attenuates inflammation by inhibiting the JAK1-STAT1/3 signaling cascade.[3] This inhibition is linked to a reduction in the production of reactive oxygen species (ROS), which act as upstream signaling molecules.[3]

Quantitative Data: Anti-inflammatory Activity

| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |

| NO Production | RAW 264.7 | This compound | 5-40 µM | Suppression of LPS-induced NO production | [4] |

| IL-6 Secretion | RAW 264.7 | This compound | Dose-dependent | Inhibition of LPS-induced IL-6 secretion | [2] |

| TNF-α Secretion | RAW 264.7 | This compound | Dose-dependent | Inhibition of LPS-induced TNF-α secretion | [2] |

| IL-1β Release | RAW 264.7 | This compound | Dose-dependent | Inhibition of LPS-induced IL-1β release | [3] |

Signaling Pathway Diagrams

References

- 1. greenpharmacy.info [greenpharmacy.info]

- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Aloin: A Potential Therapeutic Agent for Inflammation - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Aloin, a natural anthraquinone glycoside found in the Aloe plant, has emerged as a promising candidate due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific evidence supporting this compound as a potential therapeutic agent for inflammation. It details the molecular mechanisms of action, summarizes quantitative data from key in vitro and in vivo studies, provides comprehensive experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound, a prominent bioactive compound isolated from Aloe vera, has a long history of use in traditional medicine.[1] Modern scientific investigation has begun to unravel the molecular basis for its therapeutic effects, with a significant focus on its anti-inflammatory activities. Chronic inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound's ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of novel anti-inflammatory therapies. This guide will explore the mechanisms through which this compound exerts its effects, with a particular focus on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades.

Molecular Mechanisms of Anti-inflammatory Action

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with pro-inflammatory signaling pathways and reduce the production of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to effectively suppress the activation of this pathway. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]

Modulation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade involved in immunity and inflammation.[3] Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit the LPS-induced activation of the JAK1-STAT1/3 signaling pathway.[3] By suppressing the phosphorylation of JAK1 and subsequently the phosphorylation and nuclear translocation of STAT1 and STAT3, this compound effectively dampens the inflammatory response mediated by this pathway.[3]

Data Presentation

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | This compound Concentration | % Inhibition / Reduction | Reference |

| TNF-α | 100 µg/mL | Significant reduction | [3] |

| 150 µg/mL | Significant reduction | [3] | |

| 200 µg/mL | Significant reduction | [3] | |

| 400 µM | Dose-dependent suppression | [2] | |

| IL-6 | 100 µg/mL | Significant reduction | [3] |

| 150 µg/mL | Significant reduction | [3] | |

| 200 µg/mL | Significant reduction | [3] | |

| 400 µM | Dose-dependent suppression | [2] | |

| IL-1β | 100 µg/mL | Significant reduction | [3] |

| 150 µg/mL | Significant reduction | [3] | |

| 200 µg/mL | Significant reduction | [3] | |

| iNOS | 100 µg/mL | Dose-dependent suppression | [3] |

| 150 µg/mL | Dose-dependent suppression | [3] | |

| 200 µg/mL | Dose-dependent suppression | [3] | |

| 400 µM | Marked suppression of mRNA | [2] | |

| COX-2 | 400 µM | Marked suppression of mRNA | [2] |

| Nitric Oxide (NO) | 100 µg/mL | Significant reduction | [3] |

| 150 µg/mL | Significant reduction | [3] | |

| 200 µg/mL | Significant reduction | [3] | |

| 400 µM | Dose-dependent reduction | [2] |

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Rat Colitis Model

| Inflammatory Marker | This compound Treatment | % Reduction / Effect | Reference |

| Plasma TNF-α | Dietary supplementation | Significantly decreased | [4] |

| Colonic Mucosa TNF-α mRNA | Dietary supplementation | Significantly reduced | [4] |

| Colonic Mucosa IL-1β mRNA | Dietary supplementation | Significantly reduced | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 100, 150, 200 µg/mL or up to 400 µM) for 2 hours.[2][3]

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 100 ng/mL) for a specified duration (e.g., 6, 16, or 24 hours) to induce an inflammatory response.[2][3]

-

Measurement of Inflammatory Mediators:

-

Cytokine Quantification (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.[2]

-

Gene Expression Analysis (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[2]

-

Protein Expression Analysis (iNOS, COX-2, NF-κB, JAK/STAT pathway proteins): Cell lysates are prepared, and the protein levels of iNOS, COX-2, and key proteins in the NF-κB (p65, IκBα) and JAK/STAT (JAK1, STAT1, STAT3, and their phosphorylated forms) pathways are analyzed by Western blotting using specific primary and secondary antibodies.[3]

-

In Vivo Carrageenan-Induced Paw Edema in Rats

-

Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., normal saline) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin or diclofenac sodium.

-

Induction of Edema: One hour after the administration of this compound or the control substances, acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the right hind paw of each rat.[5]

-

Measurement of Paw Edema: The volume of the injected paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The degree of swelling is calculated as the increase in paw volume compared to the pre-injection volume.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

References

- 1. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. View of Evaluating the influence of Aloe barbadensis extracts on edema induced changes in C-reactive protein and interleukin-6 in albino rats through in vivo and in silico approaches | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

The Natural Provenance of Aloin A and Aloin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of aloin A and this compound B, two diastereomeric anthraquinone C-glycosides with significant biological activity. This document details the primary plant sources, presents quantitative data on their concentrations, outlines detailed experimental protocols for their extraction and analysis, and visualizes key processes through diagrammatic representations.

Primary Natural Sources of this compound A and this compound B

This compound A (also known as barbthis compound) and this compound B (isobarbthis compound) are predominantly found in the leaf exudate, often referred to as "aloe latex" or "bitter aloes," of various species within the Aloe genus.[1] This bitter, yellow-brown liquid is located in the pericyclic cells just beneath the outer rind of the leaves.[1] While over 68 Aloe species are known to contain aloins, the most commercially and scientifically relevant sources are Aloe vera (Aloe barbadensis Miller), Aloe ferox, Aloe arborescens, and Aloe chinensis.[1][2] The concentration of these compounds can vary significantly depending on the species, geographical origin, and seasonal conditions.[3]

Quantitative Analysis of this compound A and this compound B in Aloe Species

The concentrations of this compound A and this compound B have been quantified in several Aloe species, primarily through high-performance liquid chromatography (HPLC). The following tables summarize the reported quantitative data from various studies.

| Aloe Species | Plant Material | This compound A Concentration | This compound B Concentration | Total this compound | Method of Analysis | Reference |

| Aloe vera (A. barbadensis) | Leaf Gel | 0.80 - 0.88 ppm | 1.17 - 1.27 ppm | - | Not Specified | [4] |

| Aloe vera (A. barbadensis) | Plant Extract | µg/g of fresh leaves | µg/g of fresh leaves | - | Q-TOF LC/MS | [2] |

| Aloe ferox | Leaf Exudate | Approx. 2 parts in 9 | Approx. 2 parts in 9 | >25% of dry weight in high-yielding provenances | Not Specified | [3] |

| Aloe arborescens | Plant Extract | µg/g of fresh leaves | µg/g of fresh leaves | - | Q-TOF LC/MS | [2] |

| Aloe chinensis | Plant Extract | µg/g of fresh leaves | µg/g of fresh leaves | - | Q-TOF LC/MS | [2] |

| Aloe vera | Whole Leaf Extract | 55.4% of total this compound | 43.3% of total this compound | - | Not Specified | [5] |

Note: Direct comparison of values across studies should be done with caution due to variations in extraction methods, analytical techniques, and the specific plant parts analyzed.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general method for the extraction and isolation of this compound from Aloe leaf exudate.

Materials:

-

Powdered Aloe leaf exudate (Cape Aloes)

-

Boiling water

-

Sulfuric acid

-

Ammonia solution

-

50% Ethanol

-

Filtration apparatus (vacuum filtration)

-

Crystallization dish

Procedure:

-

Dissolve 100 g of powdered Aloe exudate in 1000 ml of boiling water with stirring.

-

Filter the hot solution to remove insoluble materials.

-

Acidify the filtrate with sulfuric acid to precipitate resinous matter.

-

Remove the precipitated resin by vacuum filtration.

-

Neutralize the filtrate with a sufficient quantity of ammonia solution.

-

Allow the neutralized solution to stand for several hours to facilitate the slow crystallization of this compound.

-

Separate the formed crystals by filtration.

-

Recrystallize the crude this compound by dissolving it in 50% ethanol and allowing it to recrystallize.

For a more targeted extraction using organic solvents, ultrasonic-assisted extraction has been shown to be effective.[6]

Ultrasonic-Assisted Extraction:

-

Add 200 mL of n-hexane to 20 g of Aloe latex in a cylindrical glass vessel.

-

Sonicate the mixture for 30 minutes at a frequency of 100 kHz, a temperature of 30°C, and a power of 100 W.[6]

-

Following the initial extraction, ethyl acetate can be used to selectively extract this compound.[6]

Quantification of this compound A and this compound B by High-Performance Liquid Chromatography (HPLC)

This section outlines a validated HPLC method for the simultaneous quantification of this compound A and this compound B.[7]

Chromatographic Conditions:

-

Column: Fused core C18 column

-

Mobile Phase: Isocratic elution with a mixture of 0.1% (v/v) acetic acid in water (Mobile Phase A) and 0.1% (v/v) acetic acid in acetonitrile (Mobile Phase B).[8]

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 254 nm[9]

-

Injection Volume: 20 µL[9]

-

Run Time: 18 minutes[7]

Sample Preparation:

-

Solid Samples: Utilize an extraction procedure involving sonication with an acidified solvent (e.g., 0.1% acetic acid in methanol).[7][8]

-

Liquid Samples: Dilute as necessary with the appropriate solvent, filter, and inject into the HPLC system.[7]

Calibration:

-

Prepare a stock solution of this compound A standard. A single analyte (this compound A) calibration curve can be used to quantify both this compound A and this compound B due to their similar chemical properties.[7]

-

The linear range is typically between 0.3 - 50 µg/mL.[7]

Visualizations

Biosynthesis of this compound A

While the complete biosynthetic pathway of aloins is not fully elucidated, evidence suggests that this compound B is synthesized by the plant and can then be converted to its diastereomer, this compound A.

Caption: Proposed biosynthetic pathway of this compound A from this compound B.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound A and this compound B from Aloe species.

Caption: General workflow for this compound extraction and analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. From the Cover: this compound, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 7. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. jfda-online.com [jfda-online.com]

Aloin's Dual Prowess: A Technical Review of its Anti-inflammatory and Antioxidant Activities

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the anti-inflammatory and antioxidant activities of aloin, a natural compound found in the Aloe vera plant. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular signaling pathways.

This compound, a prominent bioactive compound derived from Aloe vera, has garnered significant scientific interest for its therapeutic potential. This technical guide provides an in-depth review of its well-documented anti-inflammatory and antioxidant properties, offering valuable insights for researchers exploring natural compounds in drug discovery and development.

Quantitative Analysis of this compound's Bioactivities

The following tables summarize the quantitative data on the anti-inflammatory and antioxidant effects of this compound, compiled from various in vitro and in vivo studies.

Table 1: Anti-inflammatory Activity of this compound

| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Result |

| NO Production | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of NO production.[1][2] |

| iNOS Expression | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of iNOS protein expression.[1] |

| TNF-α Release | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of TNF-α release.[1][2][3] |

| IL-6 Release | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of IL-6 release.[1][2] |

| IL-1β Release | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of IL-1β release.[1][2] |

Table 2: Antioxidant Activity of this compound

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound A/B | 0.15 ± 0.02 mM | [4] |

| DPPH Radical Scavenging | This compound A/B | 56.7 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory and antioxidant activities of this compound.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Inflammation Induction: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours) depending on the endpoint being measured.

Determination of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After cell treatment, collect the cell culture supernatant.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.

-

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure (General):

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Wash the plate.

-

Add avidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-NF-κB, Nrf2, HO-1).

-

Procedure:

-

Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Densitometry analysis is performed to quantify the protein bands, often normalized to a loading control like β-actin or GAPDH.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. The DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add various concentrations of this compound to the wells.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

A control containing only DPPH and the solvent is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Caption: this compound's Inhibition of the JAK/STAT Signaling Pathway.

Caption: this compound's Activation of the Nrf2/HO-1 Antioxidant Pathway.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Studies.

References

- 1. This compound suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Aloin Content in Aloe Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aloin content across various Aloe species, with a focus on quantitative data, experimental protocols for analysis, and the biosynthetic pathway of this significant secondary metabolite. This compound, a C-glycoside anthraquinone, is a key bioactive compound in Aloe plants, known for its laxative properties and potential as a pharmacological agent. Understanding the distribution and concentration of this compound in different species is critical for research, quality control, and the development of new therapeutics. This document consolidates available data, details analytical methodologies, and visualizes the underlying biochemical processes to serve as a valuable resource for the scientific community.

Introduction

The genus Aloe comprises over 500 species, with Aloe vera (Aloe barbadensis Miller) being the most commercially recognized.[1] However, other species such as Aloe ferox and Aloe arborescens are also utilized for their medicinal properties.[1][2] A key class of compounds responsible for some of the bioactivity of Aloe leaf exudates are anthraquinone C-glycosides, with this compound being the most prominent.[3] this compound exists as a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound).[3] The concentration of this compound can vary significantly between different Aloe species and is influenced by factors such as geographical location, climate, and soil conditions.[3][4] This guide aims to provide a detailed comparison of this compound content in various Aloe species, standardized analytical protocols, and an understanding of its biosynthesis.

Quantitative Analysis of this compound Content in Aloe Species

The concentration of this compound is a critical parameter for the quality control of Aloe raw materials and finished products. The data presented below, compiled from various studies, highlights the variability in this compound content across different species and even within the same species from different geographical origins.

Table 1: this compound Content in Different Aloe Species and Plant Parts

| Aloe Species | Plant Part | This compound Content (mg/g Dry Weight) | Reference |

| Aloe barbadensis Miller | Dry Latex (from Elgeyo-Marakwet, Kenya) | 237.971 ± 5.281 | [3] |

| Aloe barbadensis Miller | Dry Latex (from Baringo, Kenya) | 198.409 ± 2.000 | [3] |

| Aloe barbadensis Miller | Dry Latex (from Kisumu, Kenya) | 40.760 ± 0.088 | [3] |

| Aloe barbadensis Miller | Gel | 1.14 ± 0.39 (freeze-dried ethanolic extract) | [3] |

| Aloe barbadensis Miller | Gel | 24.41 | [3] |

| Aloe vera L. var. chinensis (Haw.) Berger | Not specified | 31.911 - 61.160 (µg/g) | [5] |

| Aloe ferox Miller | Leaf Exudate ("Bitter Sap") | Reported to have 20 times more bitter sap containing this compound than Aloe vera.[6] Specific quantitative data in mg/g DW is not consistently available in comparative studies. | [2][6] |

| Aloe arborescens Miller | Leaf Exudate | Contains this compound, but is often noted for higher concentrations of other bioactive compounds like aloesin. Quantitative comparisons with A. vera and A. ferox are not well-documented in single studies. | [1][7] |

Note: Direct comparative studies of this compound content across a wide range of Aloe species, conducted under identical conditions, are limited. The data presented is for illustrative purposes and highlights the need for further standardized comparative analyses.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is essential for research and industrial applications. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the gold standard for the separation and quantification of this compound A and this compound B.

-

Plant Material: Collect fresh Aloe leaves. The outer leaf pulp (latex) is the primary source of this compound.[3]

-

Extraction:

-

For latex: Carefully incise the leaf and collect the yellow exudate. Dry the latex to a constant weight.

-

For whole leaf/gel: Homogenize the leaf material and lyophilize to obtain a dry powder.

-

-

Solvent Extraction:

-

Weigh a precise amount of the dried latex or powdered leaf/gel material.

-

Extract with a suitable solvent such as methanol or a phosphate-buffered saline (PBS) solution.[3][8] Sonication can be used to enhance extraction efficiency.

-

Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of acetic acid, e.g., 0.1%). A common isocratic mobile phase is acetonitrile/0.1% acetic acid (1:3 v/v).[3]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.[3]

-

Detection: UV detector set at 254 nm.[3]

-

Column Temperature: 25°C.[3]

-

Injection Volume: 10-20 µL.[3]

-

Standard: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol) and create a calibration curve with a series of dilutions (e.g., 0.5 - 150 µg/mL).[3]

Identify the this compound A and this compound B peaks in the sample chromatogram by comparing their retention times with the standard. Quantify the concentration using the calibration curve generated from the this compound standard.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid method for the estimation of total this compound content, though it is less specific than HPLC.

The extraction procedure is similar to that for HPLC analysis. Methanol is a commonly used solvent for UV-Vis analysis.

-

Prepare a stock solution of this compound standard in methanol.

-

Create a calibration curve by measuring the absorbance of a series of this compound standard dilutions at the maximum absorbance wavelength (λmax) of this compound, which is typically around 354 nm.

-

Measure the absorbance of the sample extract at the same wavelength.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from Aloe leaf samples.

References

- 1. Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences between Various Types of Aloe: which is the most Effective and why? [aloevera-centar.com]

- 3. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. phmethods.net [phmethods.net]

- 6. Aloe Ferox vs Aloe Vera - Aloe Mastercare [aloemastercare.com]

- 7. Comparative analysis of some bioactive compounds in leaves of different Aloe species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

The intricate pathway of aloin biosynthesis in Aloe plants: A technical guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin, a C-glycoside of aloe-emodin anthrone, is a prominent bioactive secondary metabolite in Aloe species, renowned for its medicinal properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling pathways to serve as a valuable resource for the scientific community.

The this compound Biosynthesis Pathway: A Polyketide Route

The biosynthesis of this compound in Aloe plants proceeds via the polyketide pathway, a major route for the synthesis of a diverse array of natural products. The pathway commences with primary metabolites and involves a series of enzymatic reactions, including chain elongation, cyclization, aromatization, and glycosylation.

The key steps in the biosynthesis of this compound are:

-

Initiation and Polyketide Chain Formation: The pathway is initiated with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. A Type III polyketide synthase (PKS), specifically an octaketide synthase (OKS) , catalyzes the sequential decarboxylative condensation of these units to form a linear octaketide chain[1][2].

-

Cyclization and Aromatization: The highly reactive octaketide intermediate undergoes a series of intramolecular aldol condensations to form a tricyclic aromatic ring system. While the exact intermediates and the full enzymatic machinery for this process in Aloe are not yet completely elucidated, it is proposed to involve one or more cyclases and aromatases. This process results in the formation of the anthrone scaffold, likely aloe-emodin anthrone [3][4][5].

-

C-Glycosylation: In the final committed step, a sugar moiety is attached to the aloe-emodin anthrone backbone via a carbon-carbon bond. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the C-10 position of the anthrone, yielding this compound (specifically, this compound B)[6]. Further enzymatic modifications may lead to the formation of its diastereomer, this compound A.

Key Enzymes in this compound Biosynthesis

Several key enzymes have been identified or are strongly implicated in the this compound biosynthesis pathway through transcriptomic and biochemical studies.

| Enzyme Class | Specific Enzyme (Putative) | Gene/Transcript ID (from A. vera transcriptome)[7] | Function |

| Polyketide Synthase (PKS) | Octaketide Synthase (OKS) | root CDS_ 8049 Unigene_30214; leaf CDS_36399 Unigene_84377 | Catalyzes the formation of the C16 polyketide backbone from acetyl-CoA and malonyl-CoA. |

| Reductase | Keto Reductase | root CDS_22866_ Unigene_54394; leaf CDS_15459_Unigene_48740 | Potentially involved in modifying the polyketide chain before or during cyclization. |

| Glycosyltransferase | UDP-Glycosyltransferase (UGT) | root CDS_5315_Unigene_22956; leaf CDS_1908_Unigene_10506 | Catalyzes the C-glycosylation of aloe-emodin anthrone to form this compound. |

Quantitative Data on this compound and Precursors

The concentration of this compound and its aglycone, aloe-emodin, can vary significantly depending on the Aloe species, the part of the plant, and the processing methods. The following tables summarize some of the reported quantitative data.

Table 1: this compound and Aloe-emodin Content in Different Aloe Species

| Aloe Species | Plant Part | This compound A (µg/g fresh weight)[8] | This compound B (µg/g fresh weight)[8] | Aloe-emodin (ng/g fresh weight)[8] |

| Aloe arborescens | Leaves | 1,234.5 ± 112.3 | 876.4 ± 78.9 | 15.6 ± 1.4 |

| Aloe barbadensis (vera) | Leaves | 987.2 ± 95.6 | 654.3 ± 60.1 | 12.3 ± 1.1 |

| Aloe chinensis | Leaves | 1,543.8 ± 143.2 | 1,023.7 ± 98.5 | 18.9 ± 1.7 |

Table 2: this compound Content in Aloe vera Products

| Product Type | Processing | This compound Content (mg/L)[9] |

| Unprocessed Leaf Gel | None | > 10 |

| Unfiltered Leaf Gel | Lab-scale | > 10 |

| Filtered Leaf Gel | Lab-scale | < 0.1 |

| Industrial Processed Gel | Industrial | < 0.1 |

Table 3: Analytical Parameters for HPLC Quantification of Aloins and Aloe-emodin [10]

| Analyte | Wavelength (nm) | Linearity Range (ppb) | Correlation Coefficient (r²) |

| This compound A | 380 | 10 - 500 | 0.999964 |

| This compound B | 380 | 10 - 500 | 0.999957 |

| Aloe-emodin | 430 | 10 - 500 | 0.999980 |

Experimental Protocols

Protocol for Quantification of this compound and Aloe-emodin by HPLC-UV[10][11]

This protocol outlines a method for the quantitative analysis of aloins and aloe-emodin in Aloe vera raw materials and finished products.

1. Sample Preparation (Liquid-Liquid Extraction): a. For liquid samples, accurately weigh 1 g of the sample into a 50 mL centrifuge tube. b. For solid samples, accurately weigh 0.1 g of the sample into a 50 mL centrifuge tube and add 10 mL of deionized water. c. Add 10 mL of ethyl acetate to the tube, vortex for 1 min, and centrifuge at 3000 rpm for 10 min. d. Transfer the upper ethyl acetate layer to a new tube. e. Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate. f. Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried residue in 1 mL of methanol.

2. HPLC-UV Analysis: a. Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase A: 0.1% acetic acid in water. c. Mobile Phase B: 0.1% acetic acid in acetonitrile. d. Gradient Elution:

- 0-13 min: 20% to 35% B

- 13-30 min: 35% to 100% B

- 30-40 min: 100% to 20% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Injection Volume: 20-100 µL. g. Detection: UV detector set at 380 nm for aloins and 430 nm for aloe-emodin. h. Quantification: Prepare a standard curve using certified reference standards of this compound A, this compound B, and aloe-emodin.

Protocol for In Vitro Assay of UDP-Glycosyltransferase Activity[6]

This protocol describes a method to assay the C-glycosyltransferase activity involved in the final step of this compound biosynthesis, adapted from studies on Aloe arborescens.

1. Preparation of Cell-Free Extract: a. Harvest fresh, young Aloe leaves and wash them thoroughly. b. Homogenize the leaf tissue in a cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing polyvinylpyrrolidone, ascorbate, and β-mercaptoethanol). c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris. d. The resulting supernatant is the crude enzyme extract.

2. Enzyme Assay: a. The reaction mixture should contain:

- Crude enzyme extract

- Aloe-emodin anthrone (substrate)

- UDP-glucose (sugar donor)

- Buffer (e.g., potassium phosphate, pH 8.0) b. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

3. Product Analysis: a. Extract the reaction mixture with ethyl acetate. b. Evaporate the organic solvent and redissolve the residue in methanol. c. Analyze the product by HPLC, comparing the retention time and UV spectrum with an authentic this compound standard.

Protocol for Tracer Studies using Radiolabeled Precursors[12][13]

This general protocol can be adapted to trace the incorporation of precursors into this compound, providing direct evidence for the biosynthetic pathway.

1. Precursor Feeding: a. Prepare a solution of a radiolabeled precursor, such as [¹⁴C]-acetyl-CoA or [¹⁴C]-malonyl-CoA. b. Administer the labeled precursor to Aloe plantlets or cell suspension cultures. c. Incubate for various time points to allow for metabolic conversion.

2. Extraction and Separation: a. Harvest the plant material and extract the metabolites as described in section 4.1. b. Separate the compounds in the extract using thin-layer chromatography (TLC) or HPLC.

3. Detection and Quantification: a. For TLC, use autoradiography or a phosphorimager to visualize the radioactive spots. b. For HPLC, use a radiodetector coupled to the HPLC system to quantify the radioactivity in the this compound peak. c. The incorporation of the radiolabel into this compound confirms its role as a precursor in the pathway.

Visualization of Pathways and Workflows

This compound Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro biosynthesis of the C-glycosidic bond in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of this compound, antioxidant activity, and toxicity of Aloe vera leaf gel products from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Aloins and this compound-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Medicinal Uses of Aloin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin, a bitter yellow-brown compound extracted from the latex of the Aloe plant, has a rich and long-standing history in traditional medicine, primarily recognized for its potent laxative effects.[1] This technical guide provides an in-depth exploration of the historical and modern medicinal uses of this compound, with a focus on its pharmacological properties, mechanisms of action, and the evolution of its extraction and application. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Introduction: A Journey Through Time

The medicinal use of Aloe species dates back thousands of years, with ancient civilizations in Egypt, Greece, Rome, and Sumeria recognizing its therapeutic properties.[2] Clay tablets from Sumeria (c. 2100 BC) and the Egyptian Papyrus Ebers (c. 1552 BC) both make reference to Aloe as a powerful laxative.[2] The primary active constituent responsible for this cathartic effect is this compound, an anthraquinone glycoside found in the latex of the plant.[1]

Historically, the dried latex of Aloe, rich in this compound, was a valuable commodity in trade and a staple in apothecaries. It was traditionally used to treat constipation, but also for a variety of other ailments, including skin conditions and as a general "purifier."[3] While its laxative properties are well-documented, modern research has also begun to explore its anti-inflammatory, antimicrobial, and potential anticancer activities.

This guide will delve into the scientific underpinnings of this compound's medicinal applications, presenting a critical overview of its journey from a traditional herbal remedy to a compound of interest in modern pharmacology.

Chemistry and Pharmacokinetics

This compound, also known as barbthis compound, is a C-glycoside of aloe-emodin anthrone. It exists as a mixture of two diastereomers, this compound A and this compound B. The laxative effect of this compound is not direct but is mediated by the gut microbiota. In the colon, anaerobic bacteria metabolize this compound into the active metabolite, aloe-emodin 9-anthrone, which is then absorbed.

Pharmacokinetic Profile

The oral bioavailability of this compound is limited. Studies in rats have shown that after oral administration, this compound is rapidly absorbed, with a maximum plasma concentration (Cmax) reached within 0.25 hours. A significant portion of ingested this compound is excreted in the urine.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Reference |

| Time to Maximum Concentration (Tmax) | 0.25 hours | Rat | [4] |

| Maximum Concentration (Cmax) | 412.89 ng/mL | Rat | [4] |

| Urinary Excretion (24h) | 64.97% (this compound A), 9.7% (this compound B) | Human | [4] |

Mechanism of Action: The Laxative Effect

The primary and most well-established medicinal use of this compound is as a stimulant laxative. Its mechanism of action is multifaceted, involving both direct and indirect effects on the colonic epithelium.

-

Increased Peristalsis: The active metabolite of this compound, aloe-emodin 9-anthrone, stimulates colonic motility, leading to increased peristaltic contractions and accelerated transit of fecal matter.

-

Fluid and Electrolyte Secretion: this compound induces the secretion of water and electrolytes into the intestinal lumen. This is achieved, in part, by opening chloride channels in the colonic membrane, which leads to a net influx of fluid and softer stools.

Signaling Pathways

Recent research suggests that the effects of aloe, and by extension this compound, on constipation may be mediated through the MAPK/AKT/NF-κB p65 signaling pathway . This pathway is a crucial regulator of inflammation and cellular responses. It is hypothesized that this compound modulates this pathway in the intestinal epithelium, influencing ion transport and smooth muscle contraction.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound's laxative effect.

Quantitative Data on Efficacy and Toxicity

While human clinical trials on purified this compound are limited, animal studies and trials on aloe extracts provide valuable quantitative data.

Table 2: Efficacy of this compound-Containing Preparations in Animal Models

| Preparation | Animal Model | Dose | Effect | Reference |

| Aloe ferox Resin (33.5% this compound) | Mice | 50, 100, 200 mg/kg | Increased gastrointestinal motility by 93.5%, 91.8%, and 93.8% respectively, compared to control (46.5%). |

Table 3: Acute Toxicity of this compound in Animal Models

| Animal Model | Route of Administration | Dose | Observed Effects | Reference |

| Mice | Oral | 2500 µg/kg BW | No toxic symptoms or mortality observed. SGOT: 21.9 U/L, SGPT: 32.1 U/L. | [5] |

| Mice | Oral | 5000 µg/kg BW | No toxic symptoms or mortality observed. SGOT: 22.4 U/L, SGPT: 35.7 U/L. | [5] |

| Rats | Oral (in drinking water) | ≥ 55.7 mg/kg | Dose-related increased incidences and severities of mucosal and goblet cell hyperplasia in the large intestine. | [6] |

Experimental Protocols

Historical Extraction and Purification of this compound

Historically, the extraction of this compound was a relatively simple but crude process.

-

Harvesting: Mature Aloe leaves are cut at the base.

-

Latex Collection: The leaves are positioned to allow the yellow, bitter latex to drain and be collected.

-

Drying: The collected latex is then air-dried or heated to evaporate water, resulting in a solid, dark residue known as "aloe lump" or "aloe hepatica."

-

Purification (Historical): Early purification methods were limited. The dried latex was often powdered and used directly or dissolved in alcohol for tinctures. Further purification often involved recrystallization from solvents like alcohol.

Caption: Simplified workflow of historical this compound extraction.

Modern High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Modern analysis of this compound content relies on sophisticated chromatographic techniques.

Objective: To quantify the this compound content in Aloe latex or derived products.

Materials:

-

HPLC system with a UV detector

-

C18 analytical column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound standard

-

Sample of Aloe latex or product

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol or a buffered solution).

-

Filter the solution through a 0.45 µm filter to remove particulate matter.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection Wavelength: this compound is typically detected at a wavelength of around 298 nm or 354 nm.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

-

Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Caption: Workflow for the HPLC analysis of this compound.

Regulatory Status and Safety Considerations